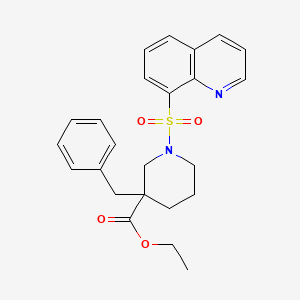

![molecular formula C13H8Cl3NO4S B6118712 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)

4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of benzoic acid, with a sulfonyl amino group attached to the benzene ring . It has been studied in the context of inhibiting the NS5B polymerase of the Hepatitis C virus .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a sulfone was oxidized by heating at reflux with CrO3 in glacial acetic acid to produce a carboxylic acid. This acid was then reacted with thionyl dichloride to produce a benzoyl chloride, which was used in the N-acylation reaction of valine .Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray diffraction . The crystal structure of a similar compound in complex with the HCV NS5B polymerase has been determined .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other aromatic compounds. Electrophilic aromatic substitution is a common reaction for aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of other aromatic compounds. For instance, benzoic acid is known to be a crystalline solid with a faintly pleasant odor .科学研究应用

Medicinal Chemistry: Inhibitor Design

This compound has been utilized in the design of inhibitors targeting the NS5B polymerase of the Hepatitis C virus (HCV) . The crystal structure of the HCV NS5B polymerase in complex with this compound has provided insights into the development of potent non-nucleoside inhibitors, which are crucial for antiviral drug design.

Organic Synthesis: Suzuki–Miyaura Coupling

In the realm of organic synthesis, particularly in Suzuki–Miyaura coupling reactions, this compound’s derivatives can act as intermediates . The coupling process benefits from the mild and functional group tolerant conditions, and the derivatives of this compound may facilitate the transmetalation step with palladium complexes.

Biochemistry: Enzyme Interaction Studies

The interaction of this compound with enzymes, as demonstrated with the HCV NS5B polymerase, is significant for understanding enzyme inhibition and mechanism of action . This knowledge is fundamental for the development of biochemical assays and the discovery of new therapeutic agents.

Pharmacology: Drug Development

In pharmacology, the structural motif of this compound is significant for the synthesis of sulfonamides, which are prominent in various pharmaceuticals, especially antibiotics . The compound’s role in the development of HCV polymerase inhibitors also highlights its importance in antiviral drug development .

未来方向

作用机制

Target of Action

The primary target of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid is the Hepatitis C virus NS5B polymerase . This enzyme plays a crucial role in the replication of the Hepatitis C virus, making it a key target for antiviral drugs .

Mode of Action

The compound interacts with the NS5B polymerase by binding to its thumb pocket 2 . This binding inhibits the polymerase’s function, thereby preventing the replication of the Hepatitis C virus .

Biochemical Pathways

The inhibition of the NS5B polymerase disrupts the viral replication pathway of the Hepatitis C virus . This disruption prevents the virus from multiplying, which can help to control the spread of the virus within the host organism .

Pharmacokinetics

The compound’s effectiveness against the hepatitis c virus suggests that it has sufficient bioavailability to reach its target within the body .

Result of Action

By inhibiting the NS5B polymerase, 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid prevents the replication of the Hepatitis C virus . This can help to reduce the viral load within the host organism, potentially alleviating symptoms and slowing the progression of the disease .

Action Environment

The efficacy and stability of 4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid can be influenced by various environmental factors. For example, the compound’s effectiveness may be affected by the presence of other medications, the patient’s overall health status, and the specific strain of the Hepatitis C virus present

属性

IUPAC Name |

4-[(2,4,5-trichlorophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO4S/c14-9-5-11(16)12(6-10(9)15)22(20,21)17-8-3-1-7(2-4-8)13(18)19/h1-6,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKGDOBWAMRATO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-furyl)-7-(trifluoromethyl)-2-[(2,4,6-trimethyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6118638.png)

![N-(2-fluorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6118641.png)

![4-{[[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B6118645.png)

![2-{[(4-amino-2-methyl-5-pyrimidinyl)methyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6118648.png)

![3-(diphenylmethyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6118649.png)

![3-[1-(2-furylmethyl)-2-piperidinyl]pyridine hydrochloride](/img/structure/B6118653.png)

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B6118659.png)

![ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)

![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)

![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)

![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)

![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)

![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)